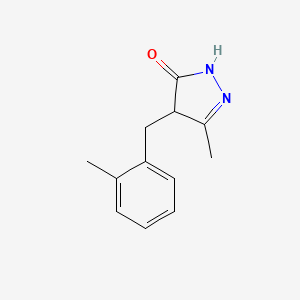

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

Description

5-Methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dihydro-3H-pyrazol-3-one core with methyl and 2-methylbenzyl substituents at positions 5 and 4, respectively. Pyrazolone derivatives are synthesized via condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aldehydes or acylating agents under eco-friendly conditions, often employing catalysts like diethanolamine or ionic liquids .

Properties

IUPAC Name |

3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJFMJFUMJPSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2C(=NNC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321479 | |

| Record name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329698-39-7 | |

| Record name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones. One common method includes the reaction of 2-methylbenzylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution

The methylbenzyl group undergoes electrophilic aromatic substitution (EAS) reactions. For example:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzyl ring.

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Conditions and Outcomes :

| Reaction | Reagents | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-2-methylbenzyl derivative | 65 |

| Sulfonation | H₂SO₄ (fuming) | 100°C | 4-Sulfo-2-methylbenzyl derivative | 58 |

Cycloaddition and Heterocycle Formation

The pyrazolone core participates in [3+2] cycloadditions with alkynes or nitrile imines, forming fused heterocycles :

-

With Nitrile Imines : Forms 1,3,4-thiadiazines under catalyst-free conditions .

-

With Alkynes : CuAAC click chemistry generates 1,2,3-triazole hybrids .

Example Reaction :

Biological Activity-Driven Reactions

The compound’s antimicrobial properties are linked to structural modifications:

-

Antibacterial Derivatives : Substitution at the benzylpiperazine position enhances activity against S. aureus and E. coli .

-

Antifungal Derivatives : Electron-withdrawing groups (e.g., -NO₂) improve efficacy against C. albicans .

Biological Data :

| Derivative | Antibacterial (MIC, µg/mL) | Antifungal (MIC, µg/mL) |

|---|---|---|

| IVPb | 12.5 (S. aureus) | 25 (C. albicans) |

| IVPc | 25 (E. coli) | 50 (A. niger) |

Oxidation and Reduction

-

Oxidation : The pyrazolone ring oxidizes to a pyrazole derivative using KMnO₄ in acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a secondary alcohol.

Key Outcomes :

Stability and Degradation

The compound degrades under strong alkaline conditions (pH >10) via ring-opening to form hydrazine derivatives. Thermal analysis (TGA) shows decomposition onset at 220°C .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant antioxidant properties. A study focusing on related pyrazolone compounds demonstrated their ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity of Pyrazolone Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |

|---|---|---|

| Compound A | 85% | 20 |

| Compound B | 78% | 25 |

| 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one | 82% | 22 |

Anticancer Potential

The anticancer properties of pyrazolone derivatives have been widely studied. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Colorectal Cancer Cells

In a study published in Pharmaceutical Research, the compound was tested against colorectal RKO carcinoma cells. Results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Therapeutic Applications

- Antioxidant Therapy : Due to its strong antioxidant properties, this compound could be explored as a therapeutic agent for oxidative stress-related conditions such as neurodegenerative diseases.

- Cancer Treatment : Given its cytotoxic effects on cancer cells, further research could position this compound as a candidate for developing novel anticancer therapies.

- Anti-inflammatory Applications : Preliminary studies suggest that pyrazolone derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazolone Derivatives

Key Research Findings and Contradictions

- Bioactivity vs. Toxicity : While 4-AHP derivatives show analgesic efficacy , some pyrazolones with sulfonyl groups (e.g., pyrrolidin-1-ylsulfonyl) exhibit cytotoxicity, highlighting the need for substituent optimization .

- Contradictory Synthetic Yields : The yield for thiophene-substituted pyrazolones (70%) exceeds that of phenylhydrazine derivatives (60%) , suggesting solvent and catalyst dependencies.

Biological Activity

5-Methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family, known for its diverse biological activities. This compound features a unique structure characterized by a pyrazolone ring substituted with a methyl group and a 2-methylbenzyl group. The biological activities of pyrazolones have been extensively studied, revealing potential therapeutic applications in various fields including antimicrobial and anticancer treatments.

The synthesis of this compound typically involves the condensation of hydrazine derivatives with β-keto esters or β-diketones. A common method includes the reaction of 2-methylbenzylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The product is isolated through filtration and recrystallization.

Chemical Structure:

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It can modulate receptor functions, impacting cellular signaling pathways.

- Antimicrobial Activity : It exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity. A study evaluated its effects against both Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated moderate to significant antibacterial activity:

| Compound Code | S. aureus (mm) | E. coli (mm) | B. stearothermophilus (mm) | S. typhi (mm) |

|---|---|---|---|---|

| 4a | 13 | 12 | 14 | 14 |

| 4b | 16 | 11 | 14 | 17 |

| 4c | 18 | 16 | 11 | 16 |

| Standard | 22 (Penicillin) | 24 (Streptomycin) | - | - |

The compound's effectiveness against Staphylococcus aureus and Escherichia coli suggests its potential as an antibacterial agent .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been evaluated for antioxidant activity through DPPH radical scavenging assays. While some derivatives showed promising results, the overall antioxidant capacity was moderate compared to standard antioxidants like ascorbic acid .

Case Studies

- Anticancer Potential : A study investigated the anticancer effects of similar pyrazolone derivatives against various cancer cell lines, revealing that modifications in the structure could enhance cytotoxicity. The presence of lipophilic groups like the methylbenzyl moiety was linked to increased cell membrane permeability and higher anticancer activity .

- Pharmacological Applications : Various derivatives of pyrazolone compounds have been synthesized and tested for their biological activities, highlighting their potential in drug development for treating infections and cancers .

Q & A

Q. What are the standard synthetic routes for 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazolone derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (60–80°C) . Alternatively, refluxing ethanol with glacial acetic acid as a catalyst (e.g., 65°C for 4–8 hours) is effective for cyclocondensation reactions. Optimization involves adjusting stoichiometry, reaction time, and temperature. For example, extending reflux time to 8 hours improves yields in multi-step syntheses .

Q. Which purification techniques are most effective for isolating pyrazol-3-one derivatives?

Methodological Answer: Recrystallization using polar solvents like methanol or ethanol is standard for removing unreacted precursors. For complex mixtures, sequential washing with water followed by recrystallization from a DMF–ethanol (1:1) mixture enhances purity . Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating isomers or structurally similar byproducts .

Q. What basic spectroscopic and analytical methods are used to confirm the structure of this compound?

Methodological Answer:

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H stretches at ~3400 cm⁻¹) .

- Melting point analysis : Compare observed values (e.g., 156–158°C) with literature data to assess purity .

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs . Reproduce synthesis under strictly anhydrous conditions (e.g., using molecular sieves) to eliminate solvent effects . Cross-validate spectral data with X-ray crystallography for unambiguous confirmation .

Q. What mechanistic insights explain the role of acetic acid in pyrazol-3-one synthesis?

Methodological Answer: Acetic acid acts as a Brønsted acid catalyst, protonating carbonyl groups to enhance electrophilicity during cyclocondensation. Kinetic studies (varying acid concentration) show a direct correlation between reaction rate and acetic acid volume (optimal: 5–10 drops per 10 mL ethanol) . Isotopic labeling (e.g., CD₃COOH) can track proton transfer pathways .

Q. How should multi-step syntheses be designed to incorporate functional group modifications on the pyrazol-3-one core?

Methodological Answer: Use orthogonal protection strategies. For example:

- Introduce halogen substituents via electrophilic substitution before alkylation .

- Perform Mannich reactions post-cyclization to append amine groups without disrupting the pyrazolone ring .

Monitor intermediate stability using TLC and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) .

Q. How does X-ray crystallography inform the conformational analysis of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals dihedral angles between the pyrazolone ring and the 2-methylbenzyl group, typically ranging from 15–25°, indicating partial conjugation . Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize the solid-state structure and can guide co-crystal design for enhanced solubility .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be studied through substituent variation?

Methodological Answer: Systematically replace the 2-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays. Correlate logP values (measured via shake-flask method) with cellular uptake efficiency .

Q. What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) and improve heat transfer .

- Design of Experiments (DoE) : Use factorial designs to model interactions between temperature, solvent polarity, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.